molecular formula C10H13ClN2O2 B13274108 N-butyl-2-chloro-4-nitroaniline

N-butyl-2-chloro-4-nitroaniline

Cat. No.: B13274108
M. Wt: 228.67 g/mol
InChI Key: NQJQTHRUFIWZCQ-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-4-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a chlorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloro-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the chlorination of 4-nitroaniline to produce 2-chloro-4-nitroaniline. Finally, the butylation of 2-chloro-4-nitroaniline is carried out to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. For example, the chlorination step can be performed using chlorine gas in a diluted hydrochloric acid medium at low temperatures . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-chloro-4-nitroaniline is unique due to the presence of the butyl group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these unique properties are desired .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-butyl-2-chloro-4-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3

InChI Key

NQJQTHRUFIWZCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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